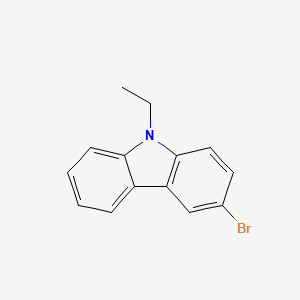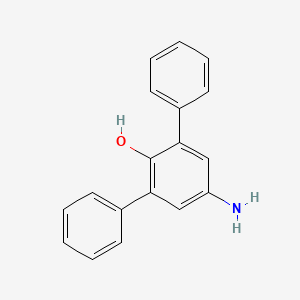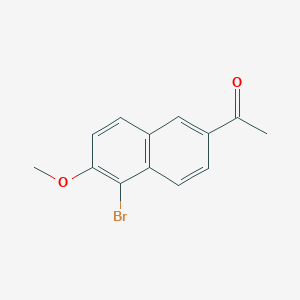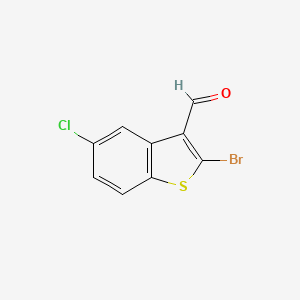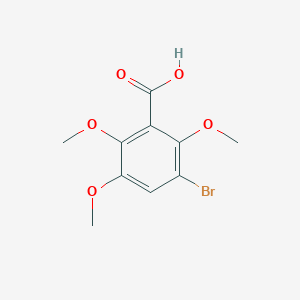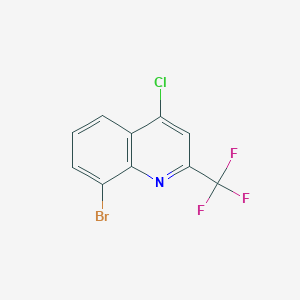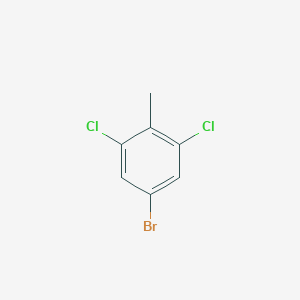
5-Bromo-1,3-dichloro-2-methylbenzene
概要
説明
5-Bromo-1,3-dichloro-2-methylbenzene is a chemical compound with the molecular formula C7H5BrCl2. It has a molecular weight of 239.93 . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,3-dichloro-2-methylbenzene is 1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. The compound has two sets of equivalent protons: the four aromatic protons and the six methyl protons .Chemical Reactions Analysis
As mentioned earlier, benzene derivatives like 5-Bromo-1,3-dichloro-2-methylbenzene often undergo electrophilic substitution reactions . The specifics of these reactions would depend on the particular reactants and conditions used.Physical And Chemical Properties Analysis
5-Bromo-1,3-dichloro-2-methylbenzene has a density of 1.6±0.1 g/cm3 . Its boiling point is 253.8±35.0 °C at 760 mmHg . The compound is a white to yellow solid .科学的研究の応用
Life Science Research
5-Bromo-1,3-dichloro-2-methylbenzene: is utilized in life science research for the synthesis of complex molecules that can be used in drug discovery and biological studies . Its reactivity with various organic compounds makes it a valuable intermediate in the development of pharmaceuticals, especially in the creation of molecules with potential therapeutic properties.
Material Science
In material science, this compound serves as a precursor in the synthesis of advanced materials. Its incorporation into polymers and coatings can impart desirable properties like increased resistance to degradation or enhanced electrical conductivity . Researchers explore its use in creating novel materials with specific functionalities for industrial applications.
Chemical Synthesis
5-Bromo-1,3-dichloro-2-methylbenzene: plays a crucial role in chemical synthesis as a building block for constructing more complex chemical structures . It is often used in halogenation reactions, where its bromine and chlorine atoms can be substituted with other functional groups, leading to a wide variety of derivative compounds.
Chromatography
This compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in mixtures . Its distinct chemical signature allows for its use as a reference point in analytical techniques such as gas chromatography and high-performance liquid chromatography.
Analytical Research
In analytical research, 5-Bromo-1,3-dichloro-2-methylbenzene is employed in method development for the detection and analysis of halogenated aromatic compounds . Its well-defined structure and properties make it an excellent candidate for testing the efficacy of analytical procedures.
Safety and Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .
特性
IUPAC Name |
5-bromo-1,3-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOYLCPBCBPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348862 | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dichloro-2-methylbenzene | |
CAS RN |
204930-37-0 | |
| Record name | 5-Bromo-1,3-dichloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204930-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
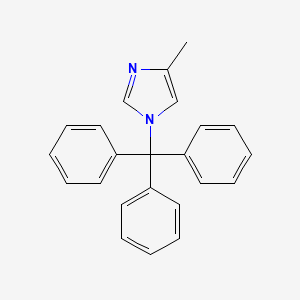
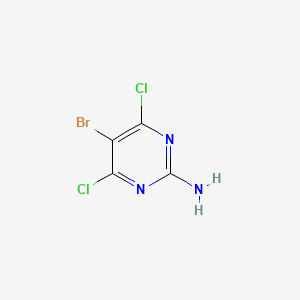
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
